BENGHE Foundational & Exploratory

Check Availability & Pricing

In-depth Technical Guide: 2,2-
Difluoropropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2,2-Difluoropropylamine
Compound Name:
hydrochloride
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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropylamine hydrochloride is a fluorinated organic compound of significant
interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into
organic molecules can profoundly alter their physicochemical and biological properties, often
leading to enhanced metabolic stability, increased binding affinity to target proteins, and
improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of
the known chemical properties of 2,2-difluoropropylamine hydrochloride, drawing from
available data to support its application in research and development.

While this guide consolidates the available information, it is important to note that detailed
experimental protocols for its synthesis and comprehensive spectral analyses are not widely
available in the public domain. The information presented herein is curated from chemical
supplier databases and general chemical literature.

Chemical and Physical Properties

2,2-Difluoropropylamine hydrochloride is a white to off-white crystalline solid.[1] Its structure
features a propyl chain with two fluorine atoms on the second carbon and a primary amine
group, which is protonated to form the hydrochloride salt. This salt form generally enhances the
compound's stability and solubility in agueous media.[1]
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Table 1: General and Physical Properties of 2,2-Difluoropropylamine Hydrochloride

Property Value Reference(s)

2,2-difluoropropan-1-
IUPAC Name ] ] [2][3]
amine;hydrochloride

1-Amino-2,2-difluoropropane
Synonyms hydrochloride, 2,2-Difluoro-1- [1][2]

propanamine hydrochloride

CAS Number 868241-48-9 [11[2][3]
Molecular Formula CsHsCIFzN [1][2][4]
Molecular Weight 131.55 g/mol [1112]14]

White to off-white crystalline
Appearance _ [1][4]
powder/solid

Melting Point Data not consistently available.

N ) 78 °C (for the free amine, 2,2-
Boiling Point ) ) [3][5]
difluoropropylamine)

Soluble in water and polar
N organic solvents.[6]
Solubility o ] ) [6]
Quantitative data is not readily

available.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 2,2-difluoropropylamine
hydrochloride is not explicitly described in publicly available literature. However, general
descriptions suggest that its synthesis involves complex chemical processes, likely starting
from readily available fluorinated precursors.[6] A plausible synthetic route could involve the
reductive amination of a suitable difluorinated carbonyl compound.

Generalized Synthetic Workflow
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Below is a conceptual workflow for a potential synthesis route. This diagram is for illustrative
purposes and does not represent a validated experimental protocol.

Generalized Synthesis of 2,2-Difluoropropylamine Hydrochloride

2,2-Difluoropropanal

:

Reductive Amination
(e.g., NH3, H2, Pd/C or NaBH3CN)

:

2,2-Difluoropropylamine (free base)

:

Salt Formation
(HCl in a suitable solvent, e.g., ether or isopropanol)

:

2,2-Difluoropropylamine Hydrochloride

Click to download full resolution via product page

Caption: A plausible synthetic pathway to 2,2-difluoropropylamine hydrochloride.

Spectroscopic Data

Detailed, interpreted spectral data (NMR, IR, Mass Spectrometry) for 2,2-difluoropropylamine
hydrochloride are not readily available in peer-reviewed literature. The following table outlines
the expected spectral characteristics based on the compound's structure and general principles
of spectroscopy.
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Table 2: Expected Spectroscopic Characteristics

Technique Expected Features

- A triplet for the methyl (CHs) protons, split by
the two fluorine atoms.- A triplet for the
methylene (CH2) protons, split by the two

14 NMR 'y (CH2) p | plit by
fluorine atoms.- A broad singlet for the
ammonium (NHs™) protons, which may

exchange with D20.

- A triplet for the methyl carbon due to C-F
coupling.- A triplet for the difluorinated carbon

13C NMR (CF2) with a large C-F coupling constant.- A
triplet for the methylene carbon (CHz) due to C-
F coupling.

- A single resonance, likely a quartet, due to
19F NMR _ _
coupling with the methyl and methylene protons.

- Broad N-H stretching bands for the ammonium
group (R-NHs") in the range of 3200-2800

FTIR cm~1.- N-H bending (asymmetric and
symmetric) bands around 1600-1500 cm~1.-
Strong C-F stretching bands, typically in the

1100-1000 cm~1 region.

- The mass spectrum of the free base (CsH7FzN,

MW: 95.09) would show a molecular ion peak
Mass Spec. (M*) at m/z 95. Fragmentation patterns would

involve the loss of fluorine, methyl, or amine

groups.

Reactivity and Stability

As a primary amine hydrochloride, 2,2-difluoropropylamine hydrochloride is expected to
exhibit reactivity typical of this functional group. The amine can act as a nucleophile in
reactions with various electrophiles, such as alkyl halides, acyl chlorides, and
aldehydes/ketones (after conversion to the free base). The presence of the electron-
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withdrawing fluorine atoms on the adjacent carbon may influence the nucleophilicity of the
amine.

The compound is expected to be a stable solid under standard laboratory conditions.[6] Amine
hydrochlorides are generally more stable and less prone to oxidation than their corresponding
free bases.

Safety and Handling

2,2-Difluoropropylamine hydrochloride is classified as harmful if swallowed and causes skin
and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory
safety precautions should be followed when handling this compound, including the use of
personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be
conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from PubChem.[2]

Applications in Drug Development

Fluorinated building blocks like 2,2-difluoropropylamine hydrochloride are valuable in drug
discovery for several reasons:

» Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible
to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug
molecule.
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e Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the basicity
(pKa) of the nearby amine group, which can affect the drug's ionization state at physiological
pH, influencing its absorption, distribution, and target binding.

o Conformational Control: The steric and electronic properties of fluorine can influence the
preferred conformation of a molecule, potentially leading to a better fit with its biological
target.

o Enhanced Binding Interactions: Fluorine can participate in favorable interactions with
biological targets, including hydrogen bonding and dipole-dipole interactions.

This compound serves as a key intermediate for the synthesis of more complex molecules in
the development of new pharmaceuticals and agrochemicals.[6]

Conclusion

2,2-Difluoropropylamine hydrochloride is a valuable building block for chemical synthesis,
particularly in the fields of pharmaceutical and agrochemical research. While its basic chemical
and physical properties are documented by commercial suppliers, a significant gap exists in the
public domain regarding detailed experimental protocols and comprehensive analytical data.
Researchers and scientists utilizing this compound are encouraged to perform their own
detailed characterization and to consult safety data sheets for proper handling. Further
publication of experimental work involving this compound would be highly beneficial to the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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